molecular formula C12H14N2O B11896991 4-Quinazolone, 2,3-diethyl CAS No. 59524-92-4

4-Quinazolone, 2,3-diethyl

Cat. No.: B11896991
CAS No.: 59524-92-4
M. Wt: 202.25 g/mol
InChI Key: TZZHUPDVQBATRP-UHFFFAOYSA-N
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Description

2,3-Diethylquinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of two ethyl groups at the 2 and 3 positions of the quinazolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diethylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the quinazolinone ring system.

Industrial Production Methods

On an industrial scale, the production of 2,3-Diethylquinazolin-4(3H)-one may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,3-Diethylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce alkyl, aryl, or other functional groups.

Scientific Research Applications

2,3-Diethylquinazolin-4(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. It exhibits various biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is employed in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Diethylquinazolin-4(3H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinazolin-4(3H)-one: Similar structure with a methyl group instead of ethyl groups.

    3-Ethylquinazolin-4(3H)-one: Contains a single ethyl group at the 3 position.

    2,3-Dimethylquinazolin-4(3H)-one: Features methyl groups at both the 2 and 3 positions.

Uniqueness

2,3-Diethylquinazolin-4(3H)-one is unique due to the presence of two ethyl groups, which can influence its chemical reactivity and biological activity. The ethyl groups can affect the compound’s lipophilicity, steric properties, and overall molecular interactions, making it distinct from its methyl-substituted counterparts.

Properties

CAS No.

59524-92-4

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2,3-diethylquinazolin-4-one

InChI

InChI=1S/C12H14N2O/c1-3-11-13-10-8-6-5-7-9(10)12(15)14(11)4-2/h5-8H,3-4H2,1-2H3

InChI Key

TZZHUPDVQBATRP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1CC

Origin of Product

United States

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